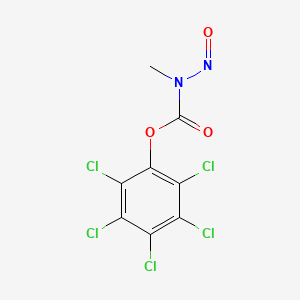
Pentachlorophenyl methyl(nitroso)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorophenyl methyl(nitroso)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities. This compound, in particular, is known for its unique structure, which includes a pentachlorophenyl group, a methyl group, and a nitroso group attached to a carbamate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl methyl(nitroso)carbamate typically involves the reaction of pentachlorophenol with methyl isocyanate in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product. The nitroso group can be introduced through a subsequent reaction with a nitrosating agent, such as sodium nitrite, under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced reaction monitoring techniques ensures high yield and purity of the final product. The industrial production also emphasizes safety measures to handle the toxic and reactive intermediates involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Pentachlorophenyl methyl(nitroso)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pentachlorophenyl methylcarbamate oxides.
Reduction: Formation of pentachlorophenyl methylcarbamate amines.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentachlorophenyl methyl(nitroso)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and pesticidal properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying carbamate toxicity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Wirkmechanismus
The mechanism of action of pentachlorophenyl methyl(nitroso)carbamate involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This compound can also interfere with cellular signaling pathways and induce oxidative stress, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenyl methylcarbamate: Lacks the nitroso group but shares similar structural features.
Pentachlorophenyl ethylcarbamate: Contains an ethyl group instead of a methyl group.
Pentachlorophenyl nitrosocarbamate: Similar structure but with variations in the carbamate backbone.
Uniqueness
Pentachlorophenyl methyl(nitroso)carbamate is unique due to the presence of both the pentachlorophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
80354-52-5 |
|---|---|
Molekularformel |
C8H3Cl5N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C8H3Cl5N2O3/c1-15(14-17)8(16)18-7-5(12)3(10)2(9)4(11)6(7)13/h1H3 |
InChI-Schlüssel |
WPRAEAZFPZVJRV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
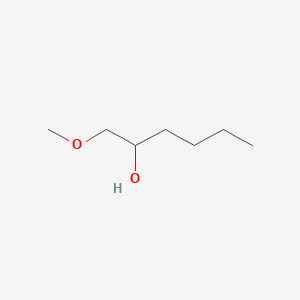
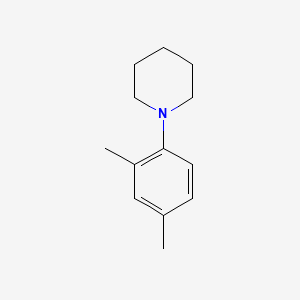
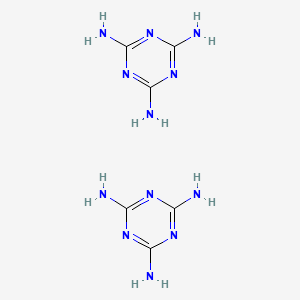
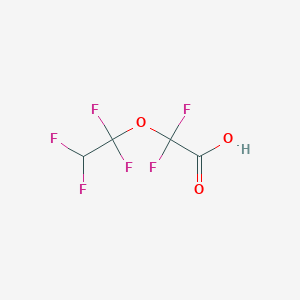
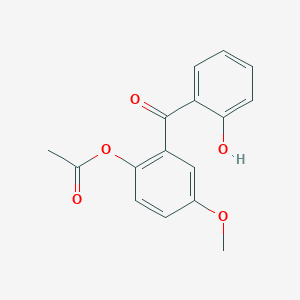
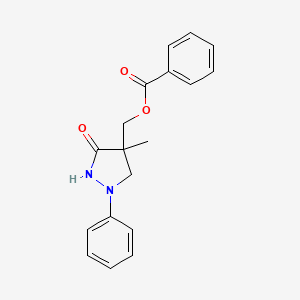
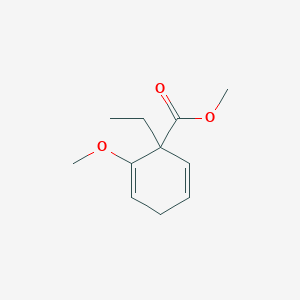
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
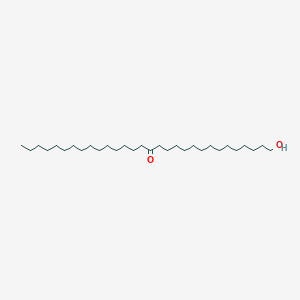

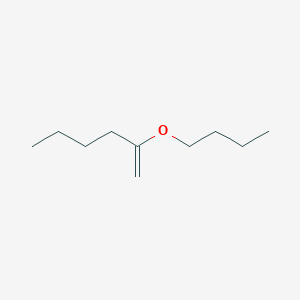
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
